molecular formula C19H16F2N2O2S B2619598 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 863513-59-1

2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2619598
CAS No.: 863513-59-1
M. Wt: 374.41
InChI Key: DEPGHEZVWBLSBF-UHFFFAOYSA-N
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Description

Compound ID: G856-3333
Molecular Formula: C₁₉H₁₆F₂N₂O₂S
Molecular Weight: 374.41 g/mol
Key Features:

  • Core Structure: Benzamide backbone with 2,6-difluoro substitutions.
  • Substituents: A thiazole ring linked to a 4-methoxyphenyl group via an ethyl spacer.
  • Physicochemical Properties: logP: 4.0876 (moderate lipophilicity) . Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors . Polar Surface Area: 42.266 Ų .

This compound’s structural uniqueness lies in the fluorine atoms’ electronegativity and the thiazole-methoxyphenyl moiety, which may enhance membrane permeability and target binding interactions.

Properties

IUPAC Name

2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c1-25-14-7-5-12(6-8-14)19-23-13(11-26-19)9-10-22-18(24)17-15(20)3-2-4-16(17)21/h2-8,11H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPGHEZVWBLSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,6-Difluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with Benzamide Cores

Rip-B (2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide)
  • Structure : Benzamide with a hydroxyl group at position 2 and a 4-methoxyphenethylamine side chain.
  • Properties :
    • Melting Point : 96°C .
    • Key Differences : Replaces fluorine with hydroxyl, reducing lipophilicity (predicted logP < 4) and increasing hydrogen bonding capacity.
  • Activity : Hydroxyl groups may enhance antioxidant or polar interactions, contrasting with fluorine’s electronic effects .
THHEB (3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide)
  • Structure : Polyhydroxy benzamide with a 4-hydroxyphenethylamine chain.
  • Properties :
    • logP : Likely < 2 due to three hydroxyl groups.
    • Activity : Strong antioxidant activity (IC₅₀ = 22.8 µM for DPPH scavenging) via radical stabilization .
  • Contrast : The target compound’s fluorine and thiazole groups prioritize lipophilicity over antioxidant capacity .
N-[2-(4-(Methylsulfonyl)Benzylthio)Ethyl]Benzamide Derivatives
  • Structure : Benzamide with a methylsulfonyl-benzylthioethyl chain.
  • Example : 2,6-Difluoro-N-[2-(4-(methylsulfonyl)benzylthio)ethyl]benzamide.
  • Properties :
    • Sulfonyl Group : Electron-withdrawing, increasing polarity compared to the methoxyphenyl group in G856-3333 .
  • Activity : Sulfonyl groups may enhance solubility or enzyme inhibition via hydrogen bonding .

Heterocyclic Derivatives

1,2,4-Triazole-Thiones (Compounds [7–9])
  • Structure : 1,2,4-Triazole-thione cores with sulfonylphenyl and difluorophenyl groups.
  • Synthesis: Derived from hydrazinecarbothioamides via NaOH reflux .
Isoxazole/Thiazole-Methylthio Derivatives
  • Example: N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]benzamide.
  • Structure: Benzamide with thienylmethylthio and alkylamino substituents.
  • Activity : Designed for anticancer or antiviral use; thiophene’s aromaticity differs from thiazole’s nitrogen/sulfur heterocycle .

Pesticide and Agrochemical Analogs

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-Trifluoromethylphenoxy)pyridine-3-carboxamide)
  • Structure: Pyridinecarboxamide with trifluoromethylphenoxy and difluorophenyl groups.
  • Activity : Herbicidal via phytoene desaturase inhibition.
  • Contrast : Thiazole in G856-3333 vs. pyridine in diflufenican alters steric bulk and electronic distribution .
Sulfentrazone
  • Structure: Triazolinone with dichlorophenyl and sulfonamide groups.
  • Activity: Herbicidal via protoporphyrinogen oxidase inhibition.
  • Contrast: G856-3333 lacks the triazolinone’s redox-active core, suggesting different bioactivity .

Biological Activity

2,6-Difluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the formation of a thiazole ring and subsequent coupling with a benzamide moiety. The general synthetic route includes:

  • Formation of Thiazole Ring : The thiazole structure can be formed by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
  • Coupling Reaction : The thiazole intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that thiazole-containing compounds exhibit significant anticancer properties. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on Jurkat cells and demonstrated that compounds with methoxy substitutions exhibited lower IC50 values compared to standard drugs like doxorubicin. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties:

  • Case Study : Several substituted phenylthiazol-2-amines were synthesized and tested against Staphylococcus aureus and Escherichia coli. Compounds with specific substitutions showed antimicrobial activity comparable to established antibiotics .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in cancer progression or microbial growth.
  • Molecular Interactions : Studies suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, influencing biological pathways critical for cell survival and proliferation.

Data Table: Biological Activities Overview

Activity Target Organism/Cell Line IC50/ED50 Values Mechanism
AnticancerJurkat Cells< 10 µMEnzyme inhibition
AntimicrobialStaphylococcus aureusSimilar to norfloxacinDisruption of cell wall synthesis
AnticonvulsantVariousVariesModulation of neurotransmitter release

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